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Abstract
Remacemide hydrochloride ((±)-2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide

hydrochloride) is a notable example of a rationally designed neuroprotective agent that

progressed through extensive preclinical and clinical development. Initially identified for its

anticonvulsant properties, its mechanism of action as a low-affinity, non-competitive N-methyl-

D-aspartate (NMDA) receptor antagonist, along with the activity of its principal metabolite,

positioned it as a candidate for a range of neurological disorders. This technical guide provides

an in-depth chronicle of Remacemide's journey from discovery to its extensive clinical

evaluation in epilepsy, Parkinson's disease, and Huntington's disease. It details the

experimental methodologies employed in its preclinical assessment, summarizes the

quantitative outcomes of its clinical trials, and elucidates its molecular mechanism of action

through signaling pathway diagrams.

Discovery and Initial Synthesis
Remacemide was first synthesized and developed by Fisons Pharmaceuticals in the early

1990s. The core strategy behind its development was to create a neuroprotective agent with a

better safety profile than existing high-affinity NMDA receptor antagonists, which were often

associated with significant adverse effects.
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While the precise, proprietary synthesis route for Remacemide hydrochloride remains largely

undisclosed in publicly available literature, the general synthesis of related 2-amino-N-

substituted acetamides can be inferred from established organic chemistry principles. A

plausible synthetic approach would involve the amidation of a primary amine with a protected

glycine derivative, followed by deprotection.

A general synthetic scheme would likely involve:

Formation of the core amine: Synthesis of the 1-methyl-1,2-diphenylethylamine backbone.

Coupling with a protected glycine: Reaction of the synthesized amine with an N-protected

glycine derivative (e.g., N-Cbz-glycine) in the presence of a coupling agent like

dicyclohexylcarbodiimide (DCC).

Deprotection: Removal of the protecting group (e.g., by hydrogenation if a Cbz group is

used) to yield the primary amine of the glycine moiety.

Salt formation: Treatment with hydrochloric acid to form the hydrochloride salt, enhancing

stability and solubility.

Preclinical Development
The initial preclinical evaluation of Remacemide was conducted through the Anticonvulsant

Screening Program (ASP), sponsored by the U.S. National Institutes of Health (NIH), which

utilized a battery of standardized tests to identify and characterize potential antiepileptic drugs.

[1]

Anticonvulsant Screening
Remacemide's anticonvulsant activity was primarily identified and characterized using two key

in vivo models: the Maximal Electroshock Seizure (MES) test and the subcutaneous

Pentylenetetrazol (scPTZ) test.

The MES test is a preclinical model for generalized tonic-clonic seizures and assesses a

compound's ability to prevent seizure spread.[2][3]

Animal Model: Male CF-1 mice or Sprague-Dawley rats.
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Apparatus: An electroconvulsiometer with corneal electrodes.

Procedure:

Animals are administered the test compound (Remacemide) or vehicle at various doses

and at different time points before the test to determine the time of peak effect.

A topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.

A 60 Hz alternating current (50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds

via the corneal electrodes.

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic

hindlimb extension (ED50) is calculated.

The scPTZ test is a model for clonic seizures, which are akin to human myoclonic and absence

seizures, and it evaluates a compound's ability to elevate the seizure threshold.[4][5]

Animal Model: Male CF-1 mice.

Procedure:

Animals are pre-treated with the test compound or vehicle.

At the time of peak effect, a convulsant dose of pentylenetetrazol (typically 85 mg/kg for

CF-1 mice) is injected subcutaneously.

Animals are observed for 30 minutes for the presence of a clonic seizure, characterized by

at least 5 seconds of clonus.

Data Analysis: The ED50 is determined as the dose that prevents clonic seizures in 50% of

the animals.

Preclinical Efficacy and Neuroprotection
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Remacemide demonstrated efficacy in the MES test, indicating its potential utility against

generalized tonic-clonic seizures. It was found to be less effective against seizures induced by

pentylenetetrazol. Studies on the stereoisomers of Remacemide revealed that the (-)

enantiomer was more potent than the racemate and the (+) enantiomer in the MES test.

Further preclinical studies established the neuroprotective properties of Remacemide and its

active desglycinyl metabolite. This metabolite was found to be more potent than the parent

compound in displacing [3H]MK-801 binding, suggesting a stronger interaction with the NMDA

receptor ion channel.

Mechanism of Action
Remacemide and its primary active metabolite, desglycinyl-remacemide, exert their effects

primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in

excitatory neurotransmission.

NMDA Receptor Antagonism
Remacemide is classified as a low-affinity, non-competitive antagonist of the NMDA receptor.

This means it blocks the ion channel of the receptor without competing with the binding of the

neurotransmitters glutamate and glycine. The active metabolite, desglycinyl-remacemide, has

a higher affinity for the NMDA receptor channel. This low-affinity characteristic is thought to

contribute to Remacemide's favorable safety profile compared to high-affinity NMDA

antagonists like MK-801, which are associated with significant psychotomimetic side effects.

Signaling Pathways
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled

with depolarization of the postsynaptic membrane to relieve the magnesium block, opens the

ion channel, leading to an influx of Ca2+. This calcium influx triggers a cascade of downstream

signaling events. Remacemide and its metabolite, by blocking this channel, inhibit these

downstream effects.
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Clinical Development
Remacemide underwent extensive clinical investigation as an adjunctive therapy for epilepsy

and as a potential treatment for Parkinson's disease and Huntington's disease.

Epilepsy
Several randomized, double-blind, placebo-controlled trials evaluated the efficacy and safety of

Remacemide as an add-on therapy for patients with refractory epilepsy.

Trial Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group

studies. Patients with refractory partial seizures, already receiving up to three other

antiepileptic drugs, were enrolled.

Dosage Regimens: Doses ranging from 300 mg/day to 1200 mg/day were investigated,

administered in either twice-daily (B.I.D.) or four-times-daily (Q.I.D.) regimens.

Primary Efficacy Endpoint: The primary outcome was typically the percentage of patients

achieving a 50% or greater reduction in seizure frequency from baseline (responders).

Study

(Dosage)
N

Responder

Rate

(Remacemid

e)

Responder

Rate

(Placebo)

P-value

Common

Adverse

Events

Add-on,

B.I.D. (800

mg/day)

262 30% (18/60) 15% (9/60) 0.049

Dizziness,

gastrointestin

al issues

Add-on,

Q.I.D. (1200

mg/day)

252 23% 7% 0.016

Dizziness,

abnormal

gait,

somnolence,

diplopia,

fatigue

Cross-over

(600 mg/day)
28 30% 9% - Well tolerated
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Parkinson's Disease
The rationale for investigating Remacemide in Parkinson's disease stemmed from the

hypothesis that glutamatergic overactivity contributes to motor symptoms and excitotoxic

neuronal death.

Trial Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

dose-ranging study was conducted in patients with motor fluctuations treated with levodopa.

Dosage: Doses up to 600 mg/day were evaluated.

Primary Endpoints: The primary objective was to assess safety and tolerability. Efficacy was

evaluated using the Unified Parkinson's Disease Rating Scale (UPDRS).

Treatment Group
Change in Motor UPDRS

Score from Baseline
Key Adverse Events

Placebo Worsening -

Remacemide (150 mg/day) Improvement Dizziness, Nausea

Remacemide (300 mg/day) Improvement Dizziness, Nausea

Note: While trends toward improvement in motor UPDRS scores were observed at 150 mg/day

and 300 mg/day, these changes were not statistically significant in the initial short-term study.

Remacemide was found to be safe and well-tolerated as an adjunct to dopaminergic therapy.

Huntington's Disease
The neuroprotective potential of Remacemide made it a candidate for slowing the progression

of Huntington's disease, a neurodegenerative disorder with a significant excitotoxic component.

Trial Design: A randomized, double-blind, placebo-controlled tolerability study was conducted

in ambulatory patients with Huntington's disease. A larger, long-term study also evaluated

Remacemide in combination with Coenzyme Q10.

Dosage: Dosages of 200 mg/day and 600 mg/day were used.
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Primary Endpoints: The primary outcome of the initial study was the proportion of subjects

able to complete the study. Efficacy was assessed using the Unified Huntington's Disease

Rating Scale (UHDRS).

In a short-term study, Remacemide was generally well-tolerated. A trend toward improvement

in chorea was observed at a dosage of 200 mg/day. However, a larger, 30-month study (CARE-

HD) found that neither Remacemide nor Coenzyme Q10 significantly slowed the decline in

total functional capacity in patients with early Huntington's disease.

Pharmacokinetics
Remacemide is orally bioavailable and is metabolized in the liver. Its primary metabolite,

desglycinyl-remacemide, is also pharmacologically active and has a longer half-life than the

parent compound. The pharmacokinetics of Remacemide can be influenced by co-

administration with enzyme-inducing antiepileptic drugs like carbamazepine and phenytoin,

which can lower its plasma concentrations.

Click to download full resolution via product page

Conclusion and Future Perspectives
The development of Remacemide represents a significant effort in the pursuit of a safe and

effective neuroprotective agent. Its journey from a compound identified in broad anticonvulsant

screens to a well-characterized NMDA receptor antagonist tested in multiple neurological

disorders highlights a systematic approach to drug development. While it demonstrated a good

safety profile and some evidence of efficacy, particularly as an adjunctive therapy in epilepsy, it

did not ultimately achieve regulatory approval, and its development appears to have been

discontinued.

The story of Remacemide provides valuable lessons for the development of future

neuroprotective drugs. The concept of a low-affinity NMDA receptor antagonist remains a

compelling strategy to mitigate excitotoxicity while avoiding the adverse effects of more potent

blockers. Further research into compounds with similar mechanisms of action, potentially with

improved pharmacokinetic profiles or greater efficacy of the active metabolites, may yet yield a

successful therapeutic agent for a range of challenging neurological conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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